molecular formula C8H14Br2 B14466730 1-Octene, 1,1-dibromo- CAS No. 73383-25-2

1-Octene, 1,1-dibromo-

Cat. No.: B14466730
CAS No.: 73383-25-2
M. Wt: 270.00 g/mol
InChI Key: PHBMJDSRZYQBPS-UHFFFAOYSA-N
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Description

1-Octene, 1,1-dibromo- is an organic compound that belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is specifically characterized by the presence of two bromine atoms attached to the first carbon of the octene chain. The molecular formula for 1-Octene, 1,1-dibromo- is C8H14Br2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octene, 1,1-dibromo- can be synthesized through the bromination of 1-octene. The reaction typically involves the addition of bromine (Br2) to 1-octene in an organic solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the double bond of 1-octene reacts with bromine to form the dibromo compound .

Industrial Production Methods: Industrial production of 1-Octene, 1,1-dibromo- follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 1-octene in a continuous flow reactor, ensuring efficient mixing and reaction completion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Octene, 1,1-dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under basic conditions, 1-Octene, 1,1-dibromo- can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The compound can participate in further addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.

Major Products Formed:

    Substitution: Formation of alcohols or amines.

    Elimination: Formation of alkenes.

    Addition: Formation of tetrahalides or halohydrins.

Scientific Research Applications

1-Octene, 1,1-dibromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Octene, 1,1-dibromo- primarily involves its reactivity with nucleophiles and electrophiles. The bromine atoms attached to the first carbon make the compound highly reactive towards nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 1-Octene, 1,1-dichloro-
  • 1-Octene, 1,1-difluoro-
  • 1-Octene, 1,1-diiodo-

Comparison: 1-Octene, 1,1-dibromo- is unique due to the presence of bromine atoms, which impart specific reactivity and physical properties. Compared to its chloro, fluoro, and iodo analogs, the dibromo compound has different reactivity patterns and is often preferred in certain synthetic applications due to the moderate reactivity of bromine atoms .

Properties

CAS No.

73383-25-2

Molecular Formula

C8H14Br2

Molecular Weight

270.00 g/mol

IUPAC Name

1,1-dibromooct-1-ene

InChI

InChI=1S/C8H14Br2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3

InChI Key

PHBMJDSRZYQBPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(Br)Br

Origin of Product

United States

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